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Compound of Interest

Compound Name: 3-(1-Aminoethyl)benzonitrile

Cat. No.: B170319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

substituted benzonitriles, crucial compounds in pharmaceutical sciences and materials

research. Understanding these properties is paramount for predicting chemical reactivity,

stability, and behavior in various systems, thereby facilitating rational drug design and the

development of novel materials. This document summarizes key thermodynamic data, details

common experimental protocols for their determination, and visualizes relevant chemical

transformations.

Thermodynamic Data of Substituted Benzonitriles
The thermodynamic properties of substituted benzonitriles are significantly influenced by the

nature and position of the substituents on the benzene ring. These substituents can alter the

electronic structure and intermolecular forces, thereby affecting properties such as enthalpy of

formation, entropy, and Gibbs free energy. The following tables summarize available

experimental and computational data for a range of substituted benzonitriles.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°m) in the Gas Phase at 298.15 K
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Compound
Substituent
Position

ΔfH°m (g)
(kJ·mol⁻¹)

Method

Benzonitrile - 219.0 ± 1.3
Combustion

Calorimetry

2-Methylbenzonitrile ortho 185.7 ± 2.0

Combustion

Calorimetry &

Transpiration Method

3-Methylbenzonitrile meta 180.9 ± 2.0

Combustion

Calorimetry &

Transpiration Method

4-Methylbenzonitrile para 182.0 ± 2.1

Combustion

Calorimetry &

Transpiration Method

4-Aminobenzonitrile para 235.92 Joback Method[1]

2-Chlorobenzonitrile ortho 213.4 ± 2.5 -

4-Chlorobenzonitrile para 208.2 ± 2.1 -

2-Hydroxybenzonitrile ortho - -

4-Hydroxybenzonitrile para - -

2-Nitrobenzonitrile ortho - -

3-Nitrobenzonitrile meta - -

4-Nitrobenzonitrile para - -

Note: A hyphen (-) indicates that reliable data was not found in the searched literature. The

Joback method is a group contribution method for the estimation of thermochemical data.

Table 2: Standard Molar Gibbs Free Energy of Formation (ΔfG°m) in the Gas Phase at 298.15

K
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Compound
Substituent
Position

ΔfG°m (g)
(kJ·mol⁻¹)

Method

Benzonitrile - 308.2 -

4-Aminobenzonitrile para 310.47 Joback Method[1]

2-Chlorobenzonitrile ortho - -

4-Chlorobenzonitrile para - -

Note: A hyphen (-) indicates that reliable data was not found in the searched literature. The

Joback method is a group contribution method for the estimation of thermochemical data.

Table 3: Phase Transition Enthalpies and Entropies
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Compound Transition
ΔH
(kJ·mol⁻¹)

T (K)
ΔS
(J·mol⁻¹·K⁻¹
)

Method

Benzonitrile Fusion 10.97 260.33 42.16
Adiabatic

Calorimetry

Benzonitrile Vaporization 49.1 298.15 - -

2-

Methylbenzo

nitrile

Vaporization 51.5 ± 0.4 298.15 -
Transpiration

Method

3-

Methylbenzo

nitrile

Vaporization 53.0 ± 0.4 298.15 -
Transpiration

Method

4-

Methylbenzo

nitrile

Vaporization 53.4 ± 0.4 298.15 -
Transpiration

Method

4-

Aminobenzon

itrile

Fusion 14.24 359.40 -
Joback

Method[1]

4-

Aminobenzon

itrile

Vaporization 55.23 - -
Joback

Method[1]

Note: A hyphen (-) indicates that reliable data was not found in the searched literature. The

Joback method is a group contribution method for the estimation of thermochemical data.

Experimental Protocols
The determination of thermodynamic properties of substituted benzonitriles relies on a range of

experimental techniques. Below are detailed methodologies for key experiments.

Combustion Calorimetry
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Objective: To determine the standard molar enthalpy of formation (ΔfH°m) of a solid or liquid

substituted benzonitrile.

Methodology:

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the purified substituted

benzonitrile is placed in a crucible (e.g., platinum). A fuse wire (e.g., iron or platinum) of

known mass and combustion energy is connected to the electrodes of the bomb, with the

wire in contact with the sample. For liquid samples, they are typically encapsulated in a

gelatin capsule.

Bomb Assembly and Pressurization: A small, known amount of distilled water (typically 1 mL)

is added to the bottom of the bomb to ensure saturation of the final atmosphere with water

vapor. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen,

and finally pressurized with pure oxygen to a pressure of approximately 30 atm.

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known

mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

The entire assembly is placed in an outer jacket to minimize heat exchange with the

surroundings.

Combustion and Temperature Measurement: The system is allowed to reach thermal

equilibrium. The temperature is recorded at regular intervals to establish a baseline. The

sample is then ignited by passing an electric current through the fuse wire. The temperature

of the water in the calorimeter is recorded at short intervals as it rises, and then for a period

after the maximum temperature is reached to establish the post-combustion cooling curve.

Data Analysis: The corrected temperature rise (ΔT) is determined from the temperature-time

data, accounting for heat exchange with the surroundings. The heat capacity of the

calorimeter system (Ccal) is determined by combusting a standard substance with a known

heat of combustion, such as benzoic acid.

Calculation of Internal Energy of Combustion: The standard internal energy of combustion

(ΔcU°) is calculated using the following equation: ΔcU° = (Ccal * ΔT - qfuse - qacid) / n

where n is the number of moles of the sample, qfuse is the heat released by the combustion
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of the fuse wire, and qacid is the heat of formation of nitric acid from residual nitrogen in the

bomb.

Calculation of Enthalpy of Combustion and Formation: The standard enthalpy of combustion

(ΔcH°) is calculated from ΔcU° using the relation ΔH = ΔU + ΔngasRT, where Δngas is the

change in the number of moles of gas in the combustion reaction. Finally, the standard

enthalpy of formation (ΔfH°) is calculated using Hess's law, by combining the ΔcH° of the

compound with the known standard enthalpies of formation of the combustion products

(CO2(g) and H2O(l)).

Knudsen Effusion Method
Objective: To determine the vapor pressure of a low-volatility solid or liquid substituted

benzonitrile as a function of temperature, from which the enthalpy of sublimation or

vaporization can be derived.

Methodology:

Sample Preparation: A small amount of the purified substituted benzonitrile is placed in a

Knudsen cell, which is a small, thermostated container with a small orifice of known area.

The cell and its contents are weighed accurately.

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The chamber is

evacuated to a pressure low enough that the mean free path of the effusing molecules is

much larger than the diameter of the orifice. The temperature of the cell is precisely

controlled and measured.

Effusion Measurement: The sample is maintained at a constant temperature for a known

period. During this time, molecules of the substance effuse through the orifice into the

vacuum.

Mass Loss Determination: After the experiment, the Knudsen cell is removed from the

chamber and reweighed. The mass loss (Δm) of the sample is determined.

Vapor Pressure Calculation: The vapor pressure (P) at the experimental temperature (T) is

calculated using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2 * π * R * T / M) where A is
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the area of the orifice, t is the duration of the experiment, R is the ideal gas constant, and M

is the molar mass of the substance.

Enthalpy of Sublimation/Vaporization: The experiment is repeated at several different

temperatures. The enthalpy of sublimation (ΔHsub) or vaporization (ΔHvap) is then

determined from the temperature dependence of the vapor pressure using the Clausius-

Clapeyron equation: ln(P) = -ΔH / (R * T) + C A plot of ln(P) versus 1/T yields a straight line

with a slope of -ΔH/R.

Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting,

solid-solid transitions) of substituted benzonitriles.

Methodology:

Sample Preparation: A small, accurately weighed amount of the substituted benzonitrile

(typically 1-10 mg) is placed in a sample pan (e.g., aluminum). An empty pan is used as a

reference. Both pans are sealed.

DSC Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific temperature profile, which typically includes

heating and cooling cycles at a constant rate (e.g., 5-20 K/min) over a temperature range

that encompasses the expected phase transitions. An inert purge gas (e.g., nitrogen) is

passed through the cell to maintain a controlled atmosphere.

Data Acquisition: The DSC instrument measures the difference in heat flow between the

sample and the reference pan as a function of temperature. When the sample undergoes a

phase transition, there is a change in heat flow, which is recorded as a peak in the DSC

thermogram.

Data Analysis:

Transition Temperature: The onset temperature or the peak temperature of the

endothermic (melting) or exothermic (crystallization) peak is taken as the transition

temperature.
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Enthalpy of Transition: The enthalpy of the transition (ΔH) is determined by integrating the

area of the peak. The instrument is calibrated using a standard material with a known

melting point and enthalpy of fusion (e.g., indium).

Interpretation: The resulting thermogram provides information on the melting point,

crystallization temperature, and the presence of any polymorphic transitions. The integrated

peak area is directly proportional to the enthalpy change of the transition.

Visualizing Chemical Transformations
The following diagrams, created using the DOT language for Graphviz, illustrate key reaction

pathways and degradation mechanisms involving substituted benzonitriles.

Synthesis of Benzonitriles via the Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl amines.

The reaction proceeds via the formation of a diazonium salt intermediate.

Step 1: Diazotization

Step 2: Cyanation

Aryl Amine
(Ar-NH2)

Aryl Diazonium Salt
(Ar-N2+ X-)HONO, 0-5 °C

NaNO2 + 2HX

Substituted Benzonitrile
(Ar-CN)

Heat

CuCN N2

Click to download full resolution via product page

Caption: The Sandmeyer reaction for the synthesis of substituted benzonitriles.

[3+2] Cycloaddition of Benzonitrile Oxide
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Benzonitrile oxides are versatile intermediates that undergo [3+2] cycloaddition reactions with

various dipolarophiles, such as alkenes, to form five-membered heterocyclic rings.

Benzonitrile Oxide
(Ar-C≡N+-O-)

Transition State

Alkene
(R1-CH=CH-R2)

3-Aryl-2-isoxazoline

Concerted mechanism

Click to download full resolution via product page

Caption: A generalized scheme for the [3+2] cycloaddition of a benzonitrile oxide with an

alkene.

Enzymatic Degradation of Benzonitrile
Microorganisms can degrade benzonitriles through enzymatic pathways, which are of

significant interest for bioremediation. Two primary pathways have been identified, one

involving a nitrilase and the other a nitrile hydratase/amidase system.
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Pathway 1: Nitrilase Pathway 2: Nitrile Hydratase & Amidase

Substituted Benzonitrile
(Ar-CN)

Substituted Benzoic Acid
(Ar-COOH)

 

Substituted Benzamide
(Ar-CONH2)

 

Nitrilase
+ 2H2O

Ammonia
(NH3)

Nitrile Hydratase
+ H2O

Substituted Benzoic Acid
(Ar-COOH)

 

Amidase
+ H2O

Ammonia
(NH3)

Click to download full resolution via product page

Caption: Two primary enzymatic pathways for the degradation of substituted benzonitriles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b170319#thermodynamic-properties-of-substituted-
benzonitriles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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